molecular formula C5H4BrF3N2O B11822923 4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1542813-56-8

4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B11822923
CAS No.: 1542813-56-8
M. Wt: 245.00 g/mol
InChI Key: SCJJHLMKNIKQGJ-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is an organic compound with the molecular formula C5H4BrF3N2O It is a heterocyclic compound that contains a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves the reaction of 1-methyl-3-trifluoromethyl-pyrrole-5-carbaldehyde with ammonium bromide under alkaline conditions. The bromination reaction is carried out to obtain the target product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using similar starting materials and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to form more reduced species.

    Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amino derivatives, while oxidation reactions can form various oxidized species.

Scientific Research Applications

4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

4-bromo-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups. This combination of substituents imparts unique chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1542813-56-8

Molecular Formula

C5H4BrF3N2O

Molecular Weight

245.00 g/mol

IUPAC Name

4-bromo-2-methyl-5-(trifluoromethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C5H4BrF3N2O/c1-11-4(12)2(6)3(10-11)5(7,8)9/h2H,1H3

InChI Key

SCJJHLMKNIKQGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C(=N1)C(F)(F)F)Br

Origin of Product

United States

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